![molecular formula C17H36N2O2 B123964 Tert-butyl N-(12-aminododecyl)carbamate CAS No. 109792-60-1](/img/structure/B123964.png)
Tert-butyl N-(12-aminododecyl)carbamate
Overview
Description
Tert-butyl N-(12-aminododecyl)carbamate is a chemical compound with the CAS Number: 109792-60-1 and a molecular weight of 300.49 . It has a linear formula of C17H36N2O2 . This compound is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Molecular Structure Analysis
The molecular structure of Tert-butyl N-(12-aminododecyl)carbamate is represented by the linear formula C17H36N2O2 . The exact mass of the molecule is 300.28 .Physical And Chemical Properties Analysis
Tert-butyl N-(12-aminododecyl)carbamate is a solid compound . It has a molecular weight of 300.49 and a linear formula of C17H36N2O2 . The elemental analysis of the compound shows that it contains C, 67.95; H, 12.08; N, 9.32; O, 10.65 .Scientific Research Applications
PROTAC Linker
“Boc-NH-C12-NH2” is an alkyl/ether-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound can be used in the synthesis of PROTACs .
Biochemical Reagent
This compound is a biochemical reagent . It can be used in various biochemical experiments and assays. The amine group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Drug Development
“Boc-NH-C12-NH2” can be used in drug development . Its use as a PROTAC linker makes it a valuable tool in the development of targeted therapy drugs .
Chemical Synthesis
This compound can be used in chemical synthesis . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biotechnology Development
“Boc-NH-C12-NH2” can be used in biotechnology development . It can be used in the development of new biotechnological methods and techniques.
Research and Development
This compound is used in research and development . It can be used in various scientific research fields, including chemistry, biology, and medicine .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl N-(12-aminododecyl)carbamate, also known as Boc-NH-C12-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Boc-NH-C12-NH2 interacts with its targets through its terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), allowing it to form a covalent bond with the target protein . The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then interact with the E3 ubiquitin ligase .
Biochemical Pathways
The primary biochemical pathway affected by Boc-NH-C12-NH2 is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs induce the ubiquitination and subsequent degradation of the target protein. This can affect various downstream pathways depending on the function of the target protein.
Result of Action
The result of Boc-NH-C12-NH2’s action is the degradation of the target protein. By linking the target protein to an E3 ubiquitin ligase, it induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can lead to a decrease in the target protein’s activity, altering cellular processes and potentially leading to therapeutic effects.
Action Environment
The action of Boc-NH-C12-NH2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other biomolecules can influence the stability and efficacy of the PROTAC.
properties
IUPAC Name |
tert-butyl N-(12-aminododecyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(12-aminododecyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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